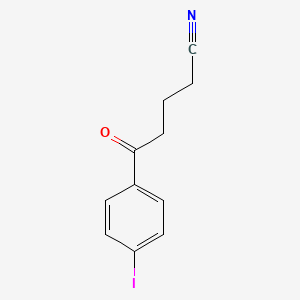

5-(4-Iodophenyl)-5-oxovaleronitrile

Description

5-(4-Iodophenyl)-5-oxovaleronitrile (CAS: 92712-69-1) is a nitrile-containing organic compound featuring a para-iodinated phenyl group attached to a five-carbon chain with a ketone moiety. Its molecular structure combines aromatic, carbonyl, and nitrile functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available at 98% purity, indicating its relevance as a specialty chemical for targeted applications .

Properties

IUPAC Name |

5-(4-iodophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVPIQLLEFXYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642244 | |

| Record name | 5-(4-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-84-5 | |

| Record name | 4-Iodo-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-Iodophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Iodophenyl)-5-oxovaleronitrile has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

Industry: Used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-5-oxovaleronitrile involves its interaction with molecular targets through its iodophenyl group. This group can participate in various binding interactions, including hydrogen bonding and halogen bonding, with biological molecules. The pathways involved may include those related to enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(4-iodophenyl)-5-oxovaleronitrile can be contextualized against analogs with variations in halogen substituents, chain lengths, and functional groups. Below is a comparative analysis based on available evidence:

Halogen-Substituted Analogs

Key Insight : Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding), influencing crystallinity or biological target binding compared to bromine or chlorine analogs .

Substituent Position Variations

Key Insight : Para-substitution on the phenyl ring maximizes electronic effects (e.g., resonance stabilization of the ketone), whereas meta-substitution may hinder molecular packing or dipole alignment .

Chain Length and Functional Group Modifications

Key Insight : Valeronitrile’s five-carbon chain balances lipophilicity and steric hindrance, optimizing it as a synthetic intermediate for cyclization or functionalization reactions.

Biological Activity

5-(4-Iodophenyl)-5-oxovaleronitrile, also known by its CAS number 898767-84-5, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , featuring an iodophenyl group attached to a valeric acid derivative. The structure allows for various interactions with biological molecules, primarily due to the presence of the iodine atom, which can participate in halogen bonding and enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The iodophenyl group may facilitate enzyme inhibition or receptor modulation through:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in target proteins.

- Halogen Bonding : The iodine atom can engage in halogen bonding, which is known to stabilize interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, particularly in models of viral infections. It has been cited in research related to persistent neurological deficits in mouse models, indicating potential therapeutic applications against certain viral pathogens .

- Enzyme Interactions : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could be leveraged for drug development targeting metabolic pathways influenced by these enzymes.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound may have potential as an anticancer agent. However, further research is necessary to elucidate the specific mechanisms and pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential effects against viral infections | |

| Enzyme Inhibition | Interaction with metabolic enzymes | |

| Cytotoxicity | Effects on cancer cell lines |

Research Insights

- Antiviral Drug Development : A study highlighted the use of this compound in developing antiviral drugs. The compound was tested in vitro against various viral strains, showing promising results that warrant further investigation into its mechanism and efficacy .

- Cancer Research : In a series of experiments involving different cancer cell lines, this compound demonstrated significant cytotoxicity, prompting researchers to explore its potential as a lead compound for new anticancer therapies.

- Enzyme Targeting : Investigations into the compound's interaction with specific enzymes revealed that it could inhibit certain pathways critical for cellular metabolism, suggesting a dual role in both antiviral and anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.